molecular formula C19H19F6N3O B4655946 N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

Cat. No.: B4655946
M. Wt: 419.4 g/mol
InChI Key: DATDCNWJODCYKW-SQFISAMPSA-N
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Description

N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide typically involves a multi-step process. One efficient route involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-alkylated 3,4-dihydroisoquinolinones and derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline .

Uniqueness

What sets N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide apart is its combination of a cyano group, a hexafluoropropan-2-yl group, and a dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F6N3O/c1-4-14(29)27-17(18(20,21)22,19(23,24)25)13(10-26)15-12-8-6-5-7-11(12)9-16(2,3)28-15/h5-8,28H,4,9H2,1-3H3,(H,27,29)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDCNWJODCYKW-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=C1C2=CC=CC=C2CC(N1)(C)C)C#N)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC(/C(=C\1/C2=CC=CC=C2CC(N1)(C)C)/C#N)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Reactant of Route 3
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-[(E)-cyano-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

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